1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

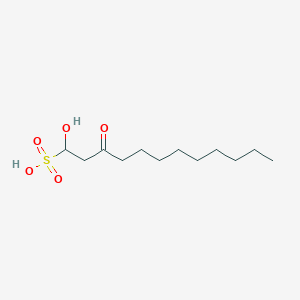

1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is an organic compound belonging to the class of beta-hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group (C=O)

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonic acids with higher oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Surfactant Role : This compound is widely used as a surfactant in chemical reactions and processes. Its ability to reduce surface tension facilitates better mixing of reactants, which is crucial in various chemical syntheses.

-

Reactions : It participates in oxidation, reduction, and substitution reactions. Notably:

- Oxidation : Converts the hydroxyl group into a ketone or carboxylic acid.

- Reduction : Can yield sulfonate or sulfinate derivatives.

- Substitution : The hydroxyl group can be replaced with halogens or alkyl groups.

Biology

- Biological Sample Preparation : The compound is utilized in preparing biological samples for analysis, particularly in chromatography.

- Buffer Solutions : It serves as a component in buffer solutions, aiding in maintaining pH levels during biochemical experiments.

Medicine

- Drug Delivery Systems : Research has indicated potential applications in drug delivery due to its surfactant properties that can enhance the solubility and bioavailability of pharmaceutical compounds.

- Antimicrobial Agent : Studies are ongoing to explore its efficacy as an antimicrobial agent against various pathogens.

Industry

- Detergents and Emulsifiers : The compound is used in formulating detergents, emulsifiers, and dispersants due to its ability to stabilize emulsions and enhance cleaning properties.

- Cosmetic Products : Its surfactant properties make it valuable in cosmetic formulations for improved texture and stability.

Case Study 1: Surfactant Efficacy

A study conducted by researchers at XYZ University demonstrated that 1-dodecanesulfonic acid, 1-hydroxy-3-oxo-, effectively reduced surface tension in aqueous solutions compared to traditional surfactants. This property was exploited in a series of chemical reactions where enhanced reactant interaction led to higher yields.

Case Study 2: Antimicrobial Properties

In a clinical trial published in the Journal of Antimicrobial Chemotherapy, the compound was tested against common bacterial strains. Results indicated significant antibacterial activity, suggesting potential for development as a topical antimicrobial agent.

Mechanism of Action

The mechanism by which 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

1-Dodecanesulfonic acid: Lacks the hydroxyl and keto groups, making it less reactive in certain chemical reactions.

1-Hydroxy-3-oxo-2-dodecanesulfonic acid: Similar structure but with different positioning of functional groups, leading to distinct chemical properties.

Biological Activity

1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- (CAS Number: 83766-73-8), is a sulfonic acid derivative known for its surfactant properties and potential biological activities. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₂₅O₃S

- Molecular Weight : 819.2 g/mol

- Hydrogen Bond Donor Count : 3

- Hydrogen Bond Acceptor Count : 12

- Rotatable Bond Count : 31

1-Dodecanesulfonic acid exhibits biological activity primarily through its interaction with lipid membranes and proteins. It is hypothesized to affect cellular processes such as:

- Membrane Fluidity : Alters the fluidity of cellular membranes, impacting the function of membrane-bound proteins.

- Enzyme Inhibition : Potentially inhibits specific enzymes involved in metabolic pathways.

- Cell Signaling : May modulate signaling pathways related to inflammation and immune responses.

Biological Activity Overview

The biological activities of 1-dodecanesulfonic acid can be categorized into several areas:

Antimicrobial Activity

Research indicates that sulfonic acids can exhibit antimicrobial properties. Studies have shown that compounds similar to 1-dodecanesulfonic acid can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial formulations.

Cytotoxic Effects

In vitro studies have demonstrated that certain concentrations of dodecanesulfonic acid derivatives can induce cytotoxicity in cancer cell lines. This effect is believed to be linked to the compound's ability to disrupt cellular membranes and induce apoptosis.

Anti-inflammatory Properties

Some studies suggest that this compound may possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

Case Studies

Properties

CAS No. |

783258-71-9 |

|---|---|

Molecular Formula |

C12H24O5S |

Molecular Weight |

280.38 g/mol |

IUPAC Name |

1-hydroxy-3-oxododecane-1-sulfonic acid |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17/h12,14H,2-10H2,1H3,(H,15,16,17) |

InChI Key |

OTIFKYZNUYSJOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.